BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of GPR40 Agonists:
LY2922083 and Fasiglifam (TAK-875)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY2922083

Cat. No.: B608726

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two G-protein coupled receptor 40
(GPRA40) agonists: LY2922083 and fasiglifam (TAK-875). Both compounds were developed for
the treatment of type 2 diabetes mellitus, aiming to enhance glucose-stimulated insulin
secretion (GSIS). While fasiglifam progressed to Phase Il clinical trials before being
discontinued due to liver toxicity concerns, LY2922083 represents a structurally distinct
compound from a series of potent and selective GPR40 agonists. This guide synthesizes
available preclinical and clinical data to offer an objective comparison of their performance,
supported by experimental methodologies.

Mechanism of Action: Targeting GPR40 for
Glycemic Control

Both LY2922083 and fasiglifam are agonists of GPR40, also known as Free Fatty Acid
Receptor 1 (FFAR1).[1][2] GPR40 is a G protein-coupled receptor predominantly expressed on
pancreatic 3-cells.[1][2] Activation of GPR40 by endogenous long-chain free fatty acids or
synthetic agonists potentiates insulin secretion in a glucose-dependent manner.[1][2] This
glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia,
a common side effect of some other antidiabetic agents.[3]

The signaling cascade initiated by GPR40 activation involves the Gaq protein subunit, leading
to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of
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phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the
release of intracellular calcium (Ca2+), which is a critical step in insulin granule exocytosis.
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Caption: GPR40 signaling pathway initiated by agonist binding.

Preclinical Data Comparison

Direct head-to-head preclinical studies of LY2922083 and fasiglifam are not readily available in
the public domain. However, by comparing data from their respective discovery and
development publications, we can draw some conclusions about their in vitro potency and in

vivo pharmacokinetics.

In Vitro Potency
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Parameter LY2922083 Fasiglifam (TAK-875)
Target Human GPR40 Human GPR40
Assay Calcium Flux Calcium Flux (IP Production)

Not explicitly stated, but
EC50 described as a potent 72 nM[5]
agonist[1][4]

o o ) Not explicitly stated, but part of o
Binding Affinity (Ki) ] o o Not explicitly stated
a series with high affinity[1]

EC50: Half maximal effective concentration. Ki: Inhibitory constant.

LY2922083 is described as a potent GPR40 agonist, identified from a series of spiropiperidine
and tetrahydroquinoline acid derivatives.[1][4] Fasiglifam has a reported EC50 of 72 nM for
inducing intracellular inositol phosphate (IP) production in CHO cells expressing human
GPR40.[5]

Preclinical Pl Kinetics in Rats

Parameter LY2922083 Fasiglifam (TAK-875)
Route of Administration Oral (PO) Oral (PO) & Intravenous (V)
Dose (PO) Not specified in detail 10 mg/kg and 50 mg/kg[6][7]
Cmax (10 mg/kg PO) Not available ~12.4-12.9 ug/mL[6][7]
Tmax (10 mg/kg PO) Not available 1 hour[6]

t1/2 (10 mg/kg PO) Not available ~11.1-11.6 hours[6]

Oral Bioavailability Not specified 85-120%[6][7]

Cmax (5 mg/kg IV) Not available ~8.8-9.2 ug/mL[6][7]

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Half-life.

Pharmacokinetic data for fasiglifam in rats indicates good oral bioavailability and a relatively
long half-life.[6][7] While specific pharmacokinetic parameters for LY2922083 in rats are not
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detailed in the primary publication, the series of compounds to which it belongs underwent
extensive pharmacokinetic characterization.[1]

Clinical Data Comparison

The clinical development of fasiglifam was more advanced than that of LY2922083, providing
more extensive clinical data.

Fasiglifam (TAK-875) Clinical Efficacy and Safety

Fasiglifam demonstrated efficacy in improving glycemic control in patients with type 2 diabetes
in Phase Il and Il clinical trials.[8][9] In a 24-week, double-blind, placebo-controlled Phase Il
trial in Japanese patients, fasiglifam at 25 mg and 50 mg doses significantly reduced HbAlc
levels compared to placebo.[9]

Parameter (24-

week Phase Il Placebo Fasiglifam 25 mg Fasiglifam 50 mg
study)
Number of Patients 67 63 62

Mean Change in

_ +0.16% -0.57% -0.83%
HbAl1c from Baseline
Patients Achieving

13.8% 30.2% 54.8%
HbAlc <6.9%
Incidence of )
) 0% 0% 1.6% (1 patient)

Hypoglycemia

Data from Kaku et al., 2015.[9]

Despite its efficacy, the development of fasiglifam was terminated due to concerns about drug-
induced liver injury.[3][8] In a large cardiovascular outcomes trial, an increased incidence of
elevated liver enzymes (ALT or AST >3 times the upper limit of normal) was observed in the
fasiglifam group compared to placebo (2.1% vs. 0.5%).[8] Mechanistic studies suggested that
the formation of a reactive acyl glucuronide metabolite and inhibition of hepatic transporters
might contribute to the observed hepatotoxicity.[10][11]
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LY2922083 Clinical Data

Publicly available clinical trial data for LY2922083 is limited. The primary publication on its
discovery and preclinical development mentions that a related compound from the same series,
LY2922470, was advanced to a clinical study in subjects with type 2 diabetes, providing proof
of concept for this class of GPR40 agonists.[1][4] However, specific clinical efficacy and safety
data for LY2922083 are not detailed in the available literature.

Off-Target Effects

A critical aspect of drug development is ensuring selectivity for the intended target to minimize
off-target effects.

e LY2922083: The series of compounds including LY2922083 was specifically designed to
eliminate activity at peroxisome proliferator-activated receptors (PPARS), which are known to
be associated with certain adverse effects.[1] The compounds were tested in PPARaq, &, and
y binding and functional assays and showed no significant activity.[1]

o Fasiglifam (TAK-875): The primary off-target concern that emerged during clinical
development was hepatotoxicity.[3][8] While the exact mechanism is still under investigation,
it is believed to be related to the metabolic fate of the drug and its interaction with liver
transporters, rather than a direct off-target receptor interaction.[10][11][12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are generalized protocols for key assays used in the evaluation of GPR40
agonists.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR40
activation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b608726?utm_src=pdf-body
https://www.benchchem.com/product/b608726?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00892
https://pubmed.ncbi.nlm.nih.gov/27749056/
https://www.benchchem.com/product/b608726?utm_src=pdf-body
https://www.benchchem.com/product/b608726?utm_src=pdf-body
https://www.benchchem.com/product/b608726?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00892
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00892
https://pmlive.com/pharma_news/takeda_pipeline_hit_by_fasiglifam_failure_530941/
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pubmed.ncbi.nlm.nih.gov/28206647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6254646/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cell Preparation Assay Procedure

Seed GPR40-expressing Incubate overnight Load cells with Add GPR40 agonist Measure fluorescence change
cells in microplate 9 calcium-sensitive dye (LY2922083 or Fasiglifam) over time (kinetic read)

Click to download full resolution via product page

Caption: General workflow for a calcium flux assay.

Methodology:

e Cell Culture: HEK293 or CHO cells stably expressing human GPR40 are cultured in
appropriate media.

e Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and
incubated overnight.

e Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-
sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The
plate is incubated in the dark at 37°C for approximately one hour.[13]

o Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a
baseline fluorescence reading, the test compound (LY2922083 or fasiglifam) is added to the
wells.

o Fluorescence Measurement: The change in fluorescence intensity, corresponding to the
increase in intracellular calcium, is measured kinetically over time.[13]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to enhance insulin secretion from pancreatic 3-
cells in the presence of high glucose.

Methodology:

« |slet Isolation: Pancreatic islets are isolated from mice or rats, or human islets are procured.
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e Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to
establish a basal insulin secretion rate.

» Stimulation: The islets are then incubated in a buffer containing either low glucose, high
glucose (e.g., 16.7 mM), or high glucose plus the test compound.

o Supernatant Collection: After the incubation period, the supernatant is collected.

¢ Insulin Measurement: The concentration of insulin in the supernatant is quantified using an
enzyme-linked immunosorbent assay (ELISA).

Summary and Conclusion

The comparative analysis of LY2922083 and fasiglifam (TAK-875) highlights the therapeutic
potential and challenges of targeting GPR40 for the treatment of type 2 diabetes.

Fasiglifam (TAK-875) LY2922083

Effective Glycemic Control
in Phase Il Trials

Comparative Analysis:
LY2922083 vs. Fasiglifam (TAK-875)

Potent GPRA40 Agonist
(EC50 = 72 nM)

Potent & Selective Limited Public Designed for Selectivity
GPR40 Agonist Clinical Data (No PPAR activity)

Development Terminated due to
Liver Toxicity

(clusterjasiglifam) (clusterﬁly)

i i

Conclusion:
Both potent GPR40 agonists.
Fasiglifam’s failure highlights the importance of safety and metabolism.
Further clinical data is needed for LY2922083.

Click to download full resolution via product page

Caption: Logical flow of the comparative analysis.

Fasiglifam demonstrated robust efficacy in clinical trials but was ultimately withdrawn due to a
significant safety concern, underscoring the importance of thorough toxicological evaluation,
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particularly concerning drug metabolism. LY2922083, emerging from a medicinal chemistry
program focused on potency and selectivity, represents a different chemical scaffold. While
preclinical data are promising, a comprehensive assessment of its clinical performance and
safety profile awaits the public disclosure of more extensive clinical trial data. This comparative
guide serves as a valuable resource for researchers in the field, providing a structured
overview of the available data and the key considerations for the development of future GPR40
agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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